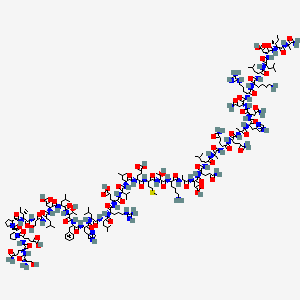
143413-49-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALX 40-4C is a small peptide inhibitor of the chemokine receptor CXCR4 . It inhibits SDF-1 from binding CXCR4 with a Ki value of 1 μM and suppresses the replication of X4 strains of HIV-1 . ALX 40-4C Trifluoroacetate also acts as an antagonist of the APJ receptor, with an IC50 value of 2.9 μM .
Molecular Structure Analysis
The molecular formula of ALX 40-4C is C56H113N37O10 . The molecular weight is 1464.74 . The SMILES representation of the molecule isN=C(N)NCCCC@H=O)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@@H=N)NC(C@H=O)CCCNC(N)=N)=O)=O)=O)=O)=O)=O)=O=O .
Scientific Research Applications
MicroRNA and Cancer Research : The compound has been studied in the context of microRNA (miR-143) in cancer research. For instance, a study revealed that miR-143, which is down-regulated in colon cancer, can reduce the viability of colorectal cancer cells and increase their sensitivity to chemotherapy (5-fluorouracil). This suggests potential applications in developing cancer treatments (Borralho et al., 2009).
Scientific Research and Policy : There are discussions on the broader impact of scientific research on society and policy-making. Research highlights the role of science in advancing knowledge and creating technologies that benefit humanity. These discussions emphasize the importance of funding and supporting scientific research to continue this progress (Press, 2013).
Technology and Society : Studies have examined the impact of technological advancements, underpinned by scientific research, on society. They highlight the increasing influence of technology on our daily lives and the ethical, legal, and social considerations that accompany scientific advancements (Schuurbiers & Fisher, 2009).
Scientific Software and Computing : In the realm of computing, research has focused on the development of scientific software frameworks to enhance programming productivity in scientific research. This is particularly relevant in fields that require extensive data analysis and modeling (Appelbe et al., 2007).
Data Sharing and Collaboration : The importance of data sharing in scientific research has been emphasized. Researchers have identified barriers to effective data sharing and proposed solutions to improve collaboration and enhance the scientific method (Tenopir et al., 2011).
Nursing and Translational Research : In healthcare, the concept of translational research, which bridges basic research and clinical application, is significant. Nurse scientists, for instance, contribute by applying findings from basic studies to improve clinical practices (Grady, 2010).
Collaborative Science and Hackathons : The role of hackathons in accelerating scientific discoveries has been explored. These collaborative events can enhance peer review and increase the rigor and reproducibility of scientific analyses (Ghouila et al., 2018).
e-Science and Cyberinfrastructure : The development of e-Infrastructure to support scientific research is another area of focus. This involves creating a service-oriented infrastructure to support data-intensive and collaborative research (Hey & Trefethen, 2005).
Safety And Hazards
The safety data sheet for ALX 40-4C indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
CAS RN |
143413-49-4 |
|---|---|
Product Name |
143413-49-4 |
Molecular Formula |
C₅₆H₁₁₃N₃₇O₁₀ |
Molecular Weight |
1464.74 |
sequence |
One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










